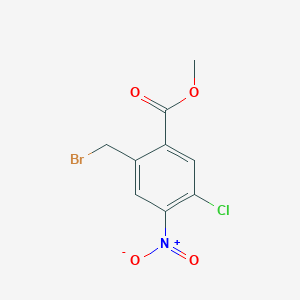

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Description

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is a multifunctional aromatic ester characterized by a bromomethyl group at position 2, a nitro group at position 4, and a chlorine atom at position 5 on the benzoate backbone. This compound is structurally complex due to the interplay of electron-withdrawing substituents (nitro and chlorine) and the reactive bromomethyl moiety. Such features make it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromomethyl group acts as a leaving site. Its ester functionality (methyl group at position 1) further modulates reactivity and solubility, making it suitable for applications in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYBIJGZZQMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate typically involves the bromination of methyl 5-chloro-4-nitrobenzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes S<sub>N</sub>2 reactions due to steric accessibility and activation by electron-withdrawing substituents. Key nucleophiles and conditions include:

| Nucleophile | Solvent | Temperature | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| Hydroxide | DMSO/H<sub>2</sub>O | 25°C | 85% | S<sub>N</sub>2 | |

| Amines | DMF | 50–60°C | 70–90% | S<sub>N</sub>2 | |

| Thiols | Acetone | 40°C | 65% | S<sub>N</sub>2 |

Mechanistic Notes :

-

The nitro (-NO<sub>2</sub>) and chloro (-Cl) groups stabilize transition states via electron withdrawal, enhancing reaction rates.

-

Steric hindrance is minimal, favoring bimolecular pathways.

Reduction of the Nitro Group

The nitro group is reduced to an amine under standard conditions:

Key Findings :

-

Reduction proceeds via nitroso and hydroxylamine intermediates .

-

The bromomethyl group remains intact under these conditions .

Ester Hydrolysis

The methyl ester undergoes hydrolysis in acidic or basic media:

Kinetic Insight :

-

Acidic hydrolysis follows A<sub>AC</sub>2 mechanism (bimolecular acid-catalyzed) .

-

Basic hydrolysis proceeds via nucleophilic acyl substitution .

Elimination Reactions

Treatment with strong bases induces dehydrohalogenation :

| Base | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| DBU | DCM | 25°C | 55% | 2-Methylene-5-chloro-4-nitrobenzoate | |

| K<sub>2</sub>CO<sub>3</sub> | Acetone | 50°C | 60% | 2-Methylene-5-chloro-4-nitrobenzoate |

Mechanism :

-

E2 elimination forms a conjugated alkene, stabilized by the aromatic ring.

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light in dichloromethane yields debrominated products (47% yield) .

-

Hydrolytic Degradation : Aqueous solutions at pH > 9 show gradual hydrolysis of both the ester and bromomethyl groups .

Comparative Reactivity of Analogues

Reactivity trends for related compounds (S<sub>N</sub>2 rates relative to parent = 1):

| Compound | Relative Rate | Notes |

|---|---|---|

| Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | 1.0 | Baseline |

| Methyl 2-(bromomethyl)-4-nitrobenzoate | 0.8 | Reduced activation by -Cl |

| Methyl 2-(chloromethyl)-5-nitrobenzoate | 0.3 | Weaker leaving group (Cl) |

Scientific Research Applications

Synthesis of Organic Compounds

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria and fungi, suggesting that this compound may possess similar properties.

- Enzyme Inhibition : Its structure allows it to interact with enzymes involved in metabolic pathways, potentially inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .

Analytical Chemistry

This compound has been utilized in high-performance liquid chromatography (HPLC) methods for detecting genotoxic impurities in drug substances. This application is vital for ensuring the safety and efficacy of pharmaceutical products .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of halogenated benzoates, including this compound. The results indicated that compounds with similar structures exhibited significant activity against a range of pathogens, highlighting the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions demonstrated that this compound could inhibit specific cytochrome P450 enzymes. This finding is crucial for understanding the pharmacokinetics and toxicity profiles of drugs that may interact with this compound .

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and the overall stability of the compound. The chloro substituent also affects the compound’s reactivity by providing additional electron-withdrawing effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups: The target compound’s nitro and bromomethyl groups enhance electrophilicity at the ester carbonyl, favoring nucleophilic attack. In contrast, methoxy or acetylamino groups in analogues reduce reactivity .

- Halogen substituents : Bromine (target) offers superior leaving-group ability compared to chlorine in analogues, which may influence reaction rates in SN2 pathways .

Nitro-Substituted Benzoate from Compound Search ()

The compound 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (FDB016105) shares a nitro group but differs critically in substitution patterns:

| Feature | Target Compound | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid |

|---|---|---|

| Nitro position | Position 4 | Position 2 |

| Additional groups | Bromomethyl (position 2), Cl (position 5) | Phenoxy with Cl and CF3 substituents |

| Backbone | Benzoate ester | Benzoic acid derivative |

Impact on Reactivity :

- Nitro position : The nitro group at position 2 in the analogue may increase acidity of the carboxylic acid (if present) due to proximity, whereas the target’s nitro at position 4 primarily activates the bromomethyl site for substitution .

Biological Activity

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is an organic compound with significant biological activity, primarily due to its functional groups, which facilitate various chemical reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H8BrClN2O4

- Molecular Weight : 279.53 g/mol

- Functional Groups :

- Bromomethyl group (-CH2Br)

- Nitro group (-NO2)

- Chloro group (-Cl)

These groups contribute to the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution, allowing the compound to interact with various biological nucleophiles such as amino acids and enzymes .

- Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions, which may enhance the compound's biological activity and lead to the formation of more reactive intermediates .

- Interaction with Biological Targets : The compound has shown potential as an enzyme inhibitor and a precursor for bioactive compounds, indicating its role in drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In one study, several nitrobenzoate derivatives were tested against various bacterial strains, showing promising inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies have indicated that it can inhibit cell proliferation in pancreatic cancer cells by disrupting critical signaling pathways involved in cell growth and survival .

Study on Anticancer Properties

A recent study investigated the effects of this compound on pancreatic cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the downregulation of c-Myc and upregulation of p21, leading to cell cycle arrest .

Enzyme Inhibition

Another case study focused on the compound's role as an enzyme inhibitor. It was found that this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(bromomethyl)-4-nitrobenzoate | Structure | Moderate antimicrobial activity |

| Methyl 4-bromomethyl-3-nitrobenzoate | Structure | Lower cytotoxicity compared to target compound |

| Methyl 2-(chloromethyl)-3-nitrobenzoate | Structure | Notable enzyme inhibition |

Applications in Drug Development

Given its biological activities, this compound is being explored for various pharmaceutical applications:

- Anticancer Drugs : Its ability to induce apoptosis and inhibit key enzymes makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.